Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate - 852437-06-0

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Catalog Number: EVT-2841095
CAS Number: 852437-06-0
Molecular Formula: C16H16N4O3S
Molecular Weight: 344.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. [] It exhibited species-dependent toxicity, leading to compromised renal function in patients, potentially due to crystal deposits in renal tubules. [] SGX523 undergoes species-specific metabolism by aldehyde oxidase (AO), primarily in monkeys and humans, to form a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11). [] This metabolite is implicated in the observed obstructive nephropathy in clinical studies. []

    Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate. Both compounds feature substitutions at the 3- and 6-positions of the triazolopyridazine ring system. While SGX523 has a quinoline substituent linked via a sulfur atom at the 6-position, the target compound possesses a thioacetate group at the same position. This structural similarity highlights the potential relevance of SGX523's metabolic profile and toxicity findings to understanding the target compound's behavior.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core with methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, emphasizing the significance of this scaffold in developing c-Met inhibitors. Although the substituents at the 3- and 6-positions differ, with Compound 1 featuring a methylisothiazole and a substituted naphthyridine, respectively, the shared core structure suggests potential commonalities in their chemical and biological properties.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Developed as an alternative to Compound 1 with reduced bioactivation, Compound 2 retains the [, , ]triazolo[4,3-b]pyridazine core but shifts the primary metabolic transformation to the naphthyridine ring alkoxy substituent. [] Despite these modifications, it still undergoes glutathione conjugation and exhibits high covalent binding across species, albeit to a lesser extent than Compound 1. []

    Relevance: Similar to Compound 1, Compound 2 highlights the recurring use of the [, , ]triazolo[4,3-b]pyridazine core in designing c-Met inhibitors. The presence of the methylisothiazole at the 3-position, identical to Compound 1, further strengthens its structural relationship to methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate. The shared core structure and the common methylisothiazole substituent suggest potential similarities in their interactions with biological targets and metabolic pathways.

Properties

CAS Number

852437-06-0

Product Name

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

IUPAC Name

methyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate

Molecular Formula

C16H16N4O3S

Molecular Weight

344.39

InChI

InChI=1S/C16H16N4O3S/c1-3-23-12-6-4-11(5-7-12)16-18-17-13-8-9-14(19-20(13)16)24-10-15(21)22-2/h4-9H,3,10H2,1-2H3

InChI Key

CAMPIJLCDJJJMO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.